4-(4-Chlorophenyl)butyric acid chemical properties
4-(4-Chlorophenyl)butyric acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(4-Chlorophenyl)butyric Acid
Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of 4-(4-Chlorophenyl)butyric acid, tailored for researchers, scientists, and professionals in drug development. This document delves into the molecule's core chemical properties, synthesis, characterization, reactivity, and safety protocols, offering field-proven insights and validated methodologies.
4-(4-Chlorophenyl)butyric acid, also known as 4-(4-chlorophenyl)butanoic acid, is a carboxylic acid derivative featuring a chlorophenyl substituent.[1][2] Its unique structure makes it a valuable building block in organic synthesis and a relevant compound in pharmaceutical research, notably as a related substance to the muscle relaxant Baclofen.[3]
Key Identifiers:
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IUPAC Name : 4-(4-chlorophenyl)butanoic acid
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Molecular Weight : 198.65 g/mol [4]
Below is a visualization of its two-dimensional chemical structure.
Caption: 2D structure of 4-(4-Chlorophenyl)butyric acid.
Physicochemical Data Summary
The physical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Physical Form | White to light brown or pale-yellow solid | [1][2] |
| Melting Point | 55 °C | [1][2] |
| Boiling Point | 323 °C at 760 mmHg; 181-184 °C (unspecified pressure) | [1][2] |
| Density | 1.227 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.74 ± 0.10 (Predicted) | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][2] |
Synthesis Protocol: A Field-Proven Methodology
A reliable and high-yield synthesis of 4-(4-chlorophenyl)butyric acid involves the Wolff-Kishner reduction of its corresponding ketone, 3-(4-chlorobenzoyl)propionic acid (also known as 4-(4-chlorophenyl)-4-oxobutanoic acid).[2][4] This reduction is a classic and robust method for converting a carbonyl group to a methylene group.
Expert Insight: The choice of the Wolff-Kishner reduction is deliberate. Unlike catalytic hydrogenation, it avoids the risk of dehalogenation (hydrogenolysis of the C-Cl bond) on the aromatic ring, ensuring the integrity of the chlorophenyl moiety. The high temperatures required are achieved by using a high-boiling solvent like ethylene glycol.
Caption: Workflow for the synthesis of 4-(4-Chlorophenyl)butyric acid.
Step-by-Step Synthesis Methodology
This protocol is adapted from established procedures.[2][4]
-
Reagent Assembly : In a round-bottom flask equipped with a reflux condenser, combine 4-(4-chlorophenyl)-4-oxobutanoic acid (1 equivalent), potassium hydroxide (3 equivalents), and hydrazine hydrate (2.2 equivalents) in ethylene glycol.
-
Causality : Potassium hydroxide acts as the base required to deprotonate the hydrazone intermediate, facilitating the reduction. Hydrazine is the reducing agent. Ethylene glycol is the high-boiling solvent necessary to reach the reaction temperature.[2]
-
-
Initial Reflux : Heat the mixture to 120-130 °C and maintain azeotropic reflux for 5 hours. This step primarily involves the formation of the hydrazone intermediate and the removal of water.[2]
-
High-Temperature Reduction : Gradually increase the reaction temperature to 180 °C, and continue to reflux at 190 °C for an additional 3 hours. During this phase, the hydrazone is converted to the final product with the evolution of nitrogen gas.[2][4]
-
Work-up and Isolation :
-
Allow the reaction mixture to cool to room temperature (25 °C).
-
Dilute the cooled mixture with water.
-
Pour the diluted solution into a 2.5 N hydrochloric acid (HCl) solution to precipitate the product.
-
Causality : Acidification protonates the carboxylate salt (formed under basic conditions) to the neutral carboxylic acid, which is less soluble in the aqueous medium and precipitates out.
-
-
Purification : Collect the resulting white crystals by filtration, wash with water to remove inorganic salts, and dry. This procedure typically yields the desired 4-(4-chlorophenyl)butyric acid in high purity (around 89% yield).[2][4]
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of the synthesized compound is paramount. The following analytical techniques are standard for characterizing 4-(4-chlorophenyl)butyric acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR :
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Aromatic Protons : Expect two doublets in the δ 7.0-7.5 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the chlorine will be distinct from those meta to it.
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Aliphatic Protons : Three distinct signals are expected for the butyric acid chain. A triplet around δ 2.6 ppm for the CH₂ group adjacent to the aromatic ring, a triplet around δ 2.3 ppm for the CH₂ group adjacent to the carboxyl group, and a multiplet (quintet or pentate) around δ 1.9 ppm for the central CH₂ group.
-
Carboxylic Proton : A broad singlet will appear far downfield, typically above δ 10-12 ppm, for the acidic OH proton.[5][6]
-
-
¹³C NMR :
-
Carbonyl Carbon : A signal in the δ 170-180 ppm range is characteristic of the carboxylic acid carbon.[5][6]
-
Aromatic Carbons : Four signals are expected for the aromatic ring: one for the carbon bearing the chlorine, one for the carbon attached to the alkyl chain, and two for the CH carbons. These typically appear between δ 120-145 ppm.
-
Aliphatic Carbons : Three signals in the upfield region (δ 20-40 ppm) corresponding to the three methylene carbons of the butyric acid chain.[6]
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Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
-
O-H Stretch : A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is a hallmark of the hydrogen-bonded hydroxyl group of the carboxylic acid.[5][9]
-
C=O Stretch : A strong, sharp absorption band will be present around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[5]
-
C-Cl Stretch : A moderate to strong band in the fingerprint region, typically around 1000-1100 cm⁻¹.
-
Aromatic C=C Stretches : Medium to weak bands in the 1450-1600 cm⁻¹ region.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak at m/z 198. An M+2 peak with approximately one-third the intensity of the M⁺ peak will also be present, which is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).[10]
-
Fragmentation : Common fragmentation patterns would include the loss of the carboxyl group (-COOH) and cleavage along the alkyl chain.
Reactivity and Applications
The chemical behavior of 4-(4-chlorophenyl)butyric acid is dictated by its three main components: the carboxylic acid group, the flexible alkyl chain, and the chlorinated aromatic ring.
-
Carboxylic Acid Reactions : The carboxyl group is the primary site of reactivity. It can undergo standard reactions such as:
-
Esterification : Reaction with an alcohol under acidic conditions to form an ester.
-
Amide Formation : Reaction with an amine, often requiring activation with reagents like thionyl chloride (to form an acyl chloride) or carbodiimides.
-
Reduction : Can be reduced to the corresponding alcohol, 4-(4-chlorophenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
Aromatic Ring Reactions : The chlorophenyl group is generally deactivated towards electrophilic aromatic substitution due to the inductive electron-withdrawing effect of chlorine. However, the chlorine atom is an ortho-, para-director for any substitution reactions that do occur.
-
Applications in Synthesis : Its primary role is as a molecular building block. The presence of the reactive carboxylic acid handle and the stable chlorophenyl group allows for its incorporation into larger, more complex molecules with potential applications in pharmaceuticals and materials science. It is a known impurity and structural analog of Baclofen, making it an important reference standard in pharmaceutical quality control.
Safety, Handling, and Storage
Proper handling of 4-(4-chlorophenyl)butyric acid is essential for laboratory safety. The following information is compiled from safety data sheets.[1][2]
GHS Hazard Information
| Hazard Pictogram | GHS Code(s) | Description | Source(s) |
| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1] | |
| H318 / H319 | Causes serious eye damage / irritation. | [1][2] | |
| H335 | May cause respiratory irritation. | [1] |
Signal Word : Warning or Danger [1][2]
Recommended Safety Protocols
-
Handling : Use only in a well-ventilated area or under a chemical fume hood.[11][12] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[2][11]
-
Storage : Store in a cool, dry place.[11] Keep the container tightly sealed to prevent moisture absorption.[2][11] Store at room temperature.[1][2]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
4-(4-Chlorophenyl)butyric acid is a well-defined chemical compound with a robust set of physicochemical properties. Its synthesis is straightforward via established methods like the Wolff-Kishner reduction, and its structure can be unequivocally confirmed using standard spectroscopic techniques. For researchers in organic synthesis and drug development, it serves as a versatile building block and an important analytical standard. Adherence to rigorous safety protocols is mandatory when handling this compound to mitigate its associated health hazards. This guide provides the foundational knowledge necessary for the safe and effective use of 4-(4-chlorophenyl)butyric acid in a professional research setting.
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